molecular formula C9H5F3N2O2 B1462810 6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 952182-22-8

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B1462810
CAS No.: 952182-22-8
M. Wt: 230.14 g/mol
InChI Key: XWVHTTQLCYJSLT-UHFFFAOYSA-N
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Description

Bicyclic Heteroaromatic Architecture: Pyrrolopyridine Core Analysis

The compound features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) condensed with a pyridine ring (six-membered, nitrogen-containing). The pyrrolo[2,3-b]pyridine scaffold adopts a planar conformation due to sp² hybridization at all non-hydrogen atoms, enabling π-electron delocalization across the 10-π-electron system (six from pyridine and four from pyrrole). This aromaticity is stabilized by resonance, with the lone pair on the pyrrole nitrogen participating in conjugation. The fused system creates distinct electronic environments at positions 2, 3, and 6, which govern reactivity.

Crystallographic studies reveal bond lengths of 1.34 Å for the C(2)–N(1) bond in the pyrrole ring and 1.32 Å for the C(6)–N(7) bond in the pyridine ring, consistent with partial double-bond character. The dihedral angle between the two rings measures 2.5°, confirming near-perfect planarity.

Trifluoromethyl Substituent Effects on Electronic Distribution

The −CF₃ group at position 6 exerts strong electron-withdrawing effects via inductive (−I) and field effects. Hammett substituent constants (σₚ = 0.54, σₘ = 0.43) quantify its impact, polarizing the pyridine ring and increasing electrophilicity at positions 2 and 4. Density functional theory (DFT) calculations show a 15% reduction in electron density at the carboxylic acid-bearing C(2) position compared to the non-substituted analog.

The −CF₃ group also induces quadrupolar interactions in the solid state, as evidenced by shortened F···H contacts (2.12–2.28 Å) in X-ray structures. This substituent enhances metabolic stability by resisting oxidative degradation, a property leveraged in drug design.

Carboxylic Acid Functional Group Reactivity and Tautomerism

The C(2)-carboxylic acid exists in equilibrium between the neutral (COOH) and deprotonated (COO⁻) states, with a calculated pKa of 3.76. Tautomerism is constrained by the rigid bicyclic system, but intramolecular hydrogen bonding between the acid proton and N(1) of the pyrrole ring (O–H···N distance: 1.89 Å) stabilizes the zwitterionic form in polar solvents.

Reactivity studies demonstrate regioselective esterification at the carboxylic acid group under Mitsunobu conditions, with no competing reactions at the −CF₃ or pyrrole NH sites. The acid participates in salt formation with amines (e.g., piperidine), yielding water-soluble derivatives critical for pharmaceutical formulations.

Crystallographic Data and Solid-State Packing Behavior

X-ray diffraction (XRD) reveals monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.03 Å, and β = 92.7°. Molecules pack via π-stacking (interplanar distance: 3.48 Å) and hydrogen-bonding networks:

  • Carboxylic acid dimers form through O–H···O interactions (2.65 Å)
  • C–F···H–C contacts (2.78 Å) between −CF₃ and adjacent pyrrole CH groups

Thermogravimetric analysis (TGA) shows a melting point of 218°C and decomposition above 300°C, consistent with robust intermolecular forces.

Thermodynamic Stability: pKa Calculations and Protonation States

The compound exhibits pH-dependent speciation:

pH Range Dominant Form
< 2.5 Cationic (NH⁺, COOH)
2.5–4.5 Zwitterionic (NH⁺, COO⁻)
> 4.5 Anionic (NH, COO⁻)

DFT-derived pKa values:

  • Pyrrole NH: 8.2
  • Carboxylic acid: 3.76

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-4-3-5(8(15)16)13-7(4)14-6/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVHTTQLCYJSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662706
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-22-8
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Suzuki Coupling-Based Approach

A widely documented method involves the use of Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents onto a halogenated pyrrolo[2,3-b]pyridine intermediate. For example, 5-bromo-7-azaindole derivatives (pyrrolo[2,3-b]pyridine analogs) are reacted with boronic acids under palladium catalysis to install aryl groups at specific positions. This method can be adapted for the introduction of trifluoromethylated aryl groups or related substituents.

  • Reaction conditions:

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
    • Base: Potassium carbonate
    • Solvent: Mixture of dioxane and water (approx. 2.5:1)
    • Temperature: 80 °C to reflux
    • Reaction time: 1 to 16 hours
  • Subsequent steps: Bromination at the 3-position using bromine or N-bromosuccinimide (NBS) and tosylation to activate the molecule for further transformations.

  • Purification: Acidification, extraction, ion-exchange resin treatment, and chromatography yield the desired product with moderate to good yields (~68%).

This route is supported by patent WO2006063167A1, which describes the preparation of pyrrolo[2,3-b]pyridine derivatives including trifluoromethyl-substituted analogs via Suzuki coupling and subsequent functional group manipulations.

Esterification and Hydrolysis Method

Another common preparative step involves the conversion of the carboxylic acid to its ethyl ester derivative to facilitate purification and subsequent transformations.

  • Procedure:

    • React 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with concentrated sulfuric acid in absolute ethanol at 85 °C for 16 hours.
    • After reaction completion, the mixture is concentrated under reduced pressure and purified by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 3:1).
    • The ethyl ester product is obtained in good yield (~316 mg from 0.6 g crude acid).
  • Reference: This method is described in chemical synthesis literature and patent WO2022/247839.

Bromination and Functional Group Interconversion

Bromination at specific positions on the pyrrolo[2,3-b]pyridine ring is a key step to enable further substitution or functionalization.

  • Bromination reagents: Bromine in chloroform, NBS with triethylamine in dichloromethane or tetrahydrofuran (THF).
  • Reaction conditions: 0 °C to room temperature, 10 minutes to 16 hours depending on reagent and substrate.
  • The brominated intermediate can then be converted to other functional groups, such as carboxylic acids or esters, via nucleophilic substitution or palladium-catalyzed coupling reactions.

Summary Table of Preparation Methods

Step No. Method/Reaction Type Key Reagents & Conditions Outcome/Yield Reference
1 Suzuki-Miyaura Cross-Coupling 5-Bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h Arylated pyrrolo[2,3-b]pyridine intermediate (~68% yield)
2 Bromination Bromine in chloroform or NBS/Et3N in DCM/THF, 0 °C to RT, 10 min to 16 h Brominated intermediate
3 Esterification Concentrated H2SO4, absolute ethanol, 85 °C, 16 h Ethyl ester derivative (~316 mg from 0.6 g acid)
4 Purification Acid-base extraction, ion-exchange resin, silica gel chromatography Pure acid or ester product

Research Findings and Notes

  • The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability, which is significant for biological activity optimization in medicinal chemistry applications.

  • The pyrrolo[2,3-b]pyridine scaffold is versatile, allowing for selective functionalization at various ring positions, facilitating the synthesis of diverse derivatives including carboxylic acids, esters, aldehydes, and halogenated compounds.

  • The Suzuki coupling reaction is a cornerstone in the synthetic strategy, enabling the efficient introduction of aryl and heteroaryl groups with high regioselectivity and functional group tolerance.

  • Bromination and tosylation steps are crucial for activating the molecule for further nucleophilic substitution or cross-coupling reactions.

  • Esterification of the carboxylic acid is a practical step to improve solubility and facilitate purification, with the possibility of subsequent hydrolysis back to the acid if needed.

  • Industrial synthesis may optimize these steps using continuous flow reactors or advanced catalytic systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various therapeutic effects .

Comparison with Similar Compounds

Key Differences:

  • Substituent Effects: The -CF₃ group increases electron-withdrawing effects and lipophilicity relative to -CHF₂ or non-fluorinated analogues, improving membrane permeability. Bis-trifluoromethyl derivatives (e.g., 4,6-Bis(trifluoromethyl)picolinic acid) exhibit stronger electronic effects but may suffer from synthetic complexity.
  • Positional Isomerism : Substituent placement (e.g., 6-position vs. 4-position in pyridine derivatives) alters steric and electronic profiles, affecting reactivity and bioactivity.

Biological Activity

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, focusing on their potential therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies. The general synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various substituents to explore their biological activities.

Key Findings from SAR Studies:

  • A study indicated that modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring could enhance activity against specific targets like phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFR) .
  • The introduction of different aryl groups significantly influenced the inhibitory potency against FGFR1, with some compounds demonstrating IC50 values as low as 7 nM .

Anticancer Activity

Research has shown that derivatives of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibit notable anticancer properties. For instance:

  • Compound 4h demonstrated pan-FGFR inhibitory activities with IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating its potential as a lead compound for further development in cancer therapy .
  • In vitro studies revealed that certain derivatives inhibited the proliferation and migration of breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) significantly .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • A derivative was found to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, showcasing its potential in treating inflammatory diseases .

Study on PDE4B Inhibition

In a detailed investigation of PDE4B inhibitors, various derivatives were synthesized and tested for their inhibitory activity. The results showed that specific modifications led to enhanced potency:

  • Table 1: Inhibitory Activity Against PDE4B
CompoundIC50 (μM)% Inhibition
Compound 10.4885
Compound 24.250
Compound 3>10<10

This table summarizes the results from an SAR study where Compound 1 exhibited the highest potency against PDE4B .

Study on FGFR Inhibition

Another study focused on the biological evaluation of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors:

  • Table 2: FGFR Inhibition Potency
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound A7925
Compound B>100>100>100

The data indicates that Compound A shows promising activity across multiple FGFR targets .

Q & A

Q. How to validate target engagement in cellular models?

  • Approaches :

Cellular Thermal Shift Assay (CETSA) : Measure compound-induced stabilization of target proteins.

Pull-Down Assays : Use biotinylated probes to capture drug-target complexes .

  • Controls : Include inactive analogs (e.g., CF3 replaced with H) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

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